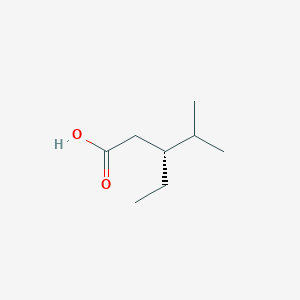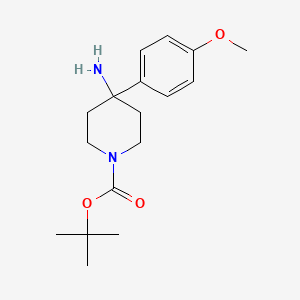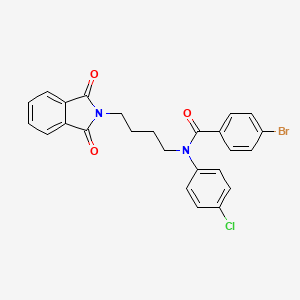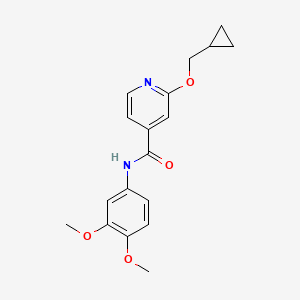![molecular formula C22H24N6O2 B2833706 N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-09-8](/img/structure/B2833706.png)
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variations of the core structure, demonstrates the versatility of these compounds in forming stoichiometric hydrates and solvent-free forms. These molecules are linked into hydrogen-bonded sheets or three-dimensional frameworks depending on their specific substitutions and hydration states. The study highlights the significance of intramolecular C-H...pi(arene) hydrogen bonding in determining the molecules' conformations (Trilleras et al., 2008).
Thermal and Optical Properties
Research into the thermal stability and optical properties of novel polyimides derived from diamine monomers containing heterocyclic pyridine and triphenylamine groups shows that these materials have high glass transition temperatures and are soluble in various organic solvents. The protonated forms of these polymers exhibit strong fluorescence, indicating potential applications in fluorescent materials and sensors (Wang et al., 2008).
Adenosine Receptor Affinity
Compounds related to the pyrazolo[3,4-d]pyrimidine structure have been studied for their affinity to A1 adenosine receptors, suggesting potential applications in the development of therapeutic agents targeting various central nervous system disorders. The research identified specific substituents that enhance receptor affinity, providing insights into the design of more effective drug molecules (Harden et al., 1991).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics under microwave irradiation has been explored for their insecticidal and antibacterial potential. This research demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Fluorinated Polyimides
Studies on fluorinated polyimides derived from novel diamine monomers reveal that these materials possess low water absorption rates, low dielectric constants, and high thermal stability. Such properties make them suitable for applications in electronics and aerospace industries, where materials with high performance and reliability are required (Banerjee et al., 2003).
Propriétés
IUPAC Name |
6-N-(2,4-dimethoxyphenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-8-17(14(2)10-13)24-20-16-12-23-28(3)21(16)27-22(26-20)25-18-9-7-15(29-4)11-19(18)30-5/h6-12H,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWUIPMSQCNPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=C(C=C(C=C4)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)




![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)


